![molecular formula C21H23N7O B2357042 (3,4-Dihydroisochinolin-2(1H)-yl)[1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl]methanon CAS No. 1797026-12-0](/img/structure/B2357042.png)

(3,4-Dihydroisochinolin-2(1H)-yl)[1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl]methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

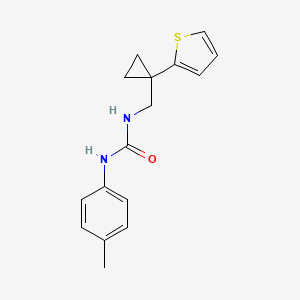

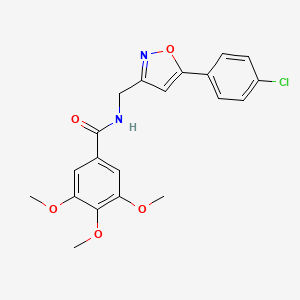

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.

BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Kernstruktur dieser Verbindung, die den 1,2,4-Triazol-Rest enthält, wurde ausgiebig auf ihre potenziellen Antitumoraktivitäten untersucht. Forschungsergebnisse zeigen, dass Derivate von 1,2,4-Triazol vielversprechende zytotoxische Aktivitäten gegen verschiedene menschliche Krebszelllinien zeigen, darunter MCF-7 (Brustkrebs), Hela (Gebärmutterhalskrebs) und A549 (Lungenkrebs) Zellen . Diese Verbindungen können Krebszellen selektiv angreifen und gleichzeitig normale Zellen schonen, was sie zu potenziellen Kandidaten für die Entwicklung von Chemotherapeutika macht.

Enzymhemmung

Molekular-Docking-Studien legen nahe, dass 1,2,4-Triazol-Derivate effektiv an bestimmte Enzyme binden können, wie z. B. Aromatase, die an der Biosynthese von Östrogenen beteiligt ist. Durch die Hemmung dieses Enzyms könnten diese Verbindungen als therapeutische Strategie für hormonabhängige Krebserkrankungen dienen .

Verbesserung der Pharmakokinetik

Das Vorhandensein des 1,2,4-Triazolrings in pharmazeutischen Verbindungen ist dafür bekannt, die pharmakokinetischen Eigenschaften zu verbessern. Dies umfasst bessere Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungs-(ADME)-Profile, die für die Wirksamkeit und Sicherheit von Arzneimitteln entscheidend sind .

Selektivitäts- und Potenzoptimierung

Die strukturellen Merkmale von 1,2,4-Triazol-Derivaten ermöglichen die Optimierung der Selektivität und Potenz von Antitumormitteln. Durch Modifizieren der Substituenten am Triazolring können Forscher selektivere und potentere Moleküle mit reduzierten Nebenwirkungen entwickeln .

Induktion der Apoptose

Es wurde gezeigt, dass einige 1,2,4-Triazol-Derivate die Apoptose in Krebszellen induzieren. Dieser programmierte Zelltod ist ein erwünschter Effekt für Antitumormittel, da er zur Eliminierung von Krebszellen führt, ohne das umgebende gesunde Gewebe zu beeinträchtigen .

Synthese von landwirtschaftlichen Chemikalien

Neben medizinischen Anwendungen wird der 1,2,4-Triazol-Rest auch bei der Synthese von landwirtschaftlichen Chemikalien eingesetzt. Er dient als Vorläufer für die Herstellung von Herbiziden, Fungiziden und Insektiziden und trägt zum Pflanzenschutz und zur Ertragssteigerung bei .

Plattformen für die biologische Bewertung

Das Gerüst der Verbindung ermöglicht die Schaffung von Plattformen für die biologische Bewertung. Forscher können eine Vielzahl von Derivaten synthetisieren und ihre biologischen Aktivitäten nicht nur gegen Krebs, sondern auch für antibakterielle, antivirale und entzündungshemmende Zwecke bewerten .

Bekämpfung von Arzneimittelresistenz

Die Herausforderung der Arzneimittelresistenz in der Krebstherapie kann durch die Entwicklung neuer 1,2,4-Triazol-Derivate angegangen werden. Diese Verbindungen können so konzipiert werden, dass sie Resistenzmechanismen in Krebszellen überwinden, und bieten so neue Wege für die Behandlung .

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c29-21(27-9-7-16-4-1-2-5-17(16)11-27)18-6-3-8-26(12-18)19-10-20(24-14-23-19)28-15-22-13-25-28/h1-2,4-5,10,13-15,18H,3,6-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIYIJBMRVPNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)

![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)

![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)